3-Azido-1-(3,4-difluorobenzyl)azetidine

説明

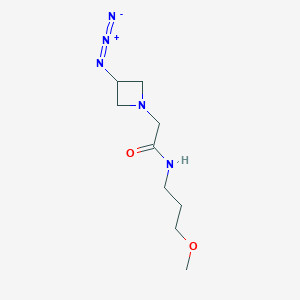

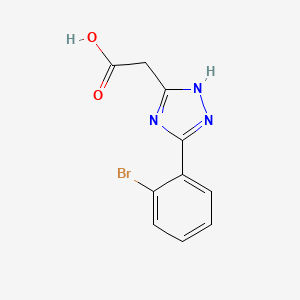

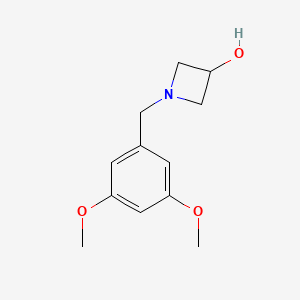

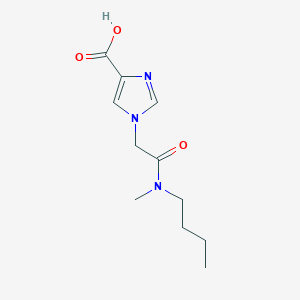

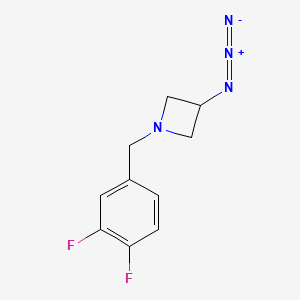

“3-Azido-1-(3,4-difluorobenzyl)azetidine” is a synthetic compound with a unique molecular structure . It has a molecular formula of C10H10F2N4 and an average mass of 224.210 Da .

Synthesis Analysis

The synthesis of azetidines, such as “this compound”, is an important yet undeveloped research area . The photochemical [2 + 2] cycloaddition reaction is a powerful and direct strategy for the synthesis of azetidines . A simple and metal-free strategy for the regioselective synthesis of 1-N-substituted 1,2,3-triazole-4-carboxamide derivatives was developed by employing azides, HFO-1233zd (E), and amines in an aqueous reaction medium .Molecular Structure Analysis

The molecular structure of “this compound” is unique, with a molecular formula of C10H10F2N4 . The azido group is actively used and exhibited superior performance in terms of a positive contribution to the enthalpy of formation of energetic materials .Chemical Reactions Analysis

The systematic thermal behaviors of 3-azido-1,3-dinitroazetidine (ADNAZ) were investigated in research and compared with those of 1,3,3-trinitroazetidine (TNAZ) . The in-situ FTIR spectroscopy of ADNAZ proved the strength of the nitro group decreases faster than that of the azide group, and a carbonyl group (C=O) was formed at the quaternary carbon center on the azetidine skeleton during the heating process .Physical And Chemical Properties Analysis

The thermal behaviors of 3-azido-1,3-dinitroazetidine (ADNAZ) were investigated, showing that ADNAZ has a low melting temperature at 78 °C . The final mass loss of ADNAZ under atmospheric pressure is 88.2% .科学的研究の応用

Energetic Materials Development

3-Azido-1-(3,4-difluorobenzyl)azetidine: has been researched for its potential in energetic materials, which are key components in explosives and propellants. The azido group in this compound contributes positively to the enthalpy of formation of energetic materials, making it a candidate for creating novel explosives with unique properties .

Synthesis of Azetidines

The compound is relevant in the synthesis of azetidines, which are four-membered nitrogen-containing rings. Azetidines are found in numerous natural products and have pharmaceutical relevance. The synthesis often involves nucleophilic substitution reactions or the reduction of β-lactams, but This compound could offer a more direct strategy .

Drug Synthesis

Due to its unique structure, This compound offers potential applications in drug synthesis. Its azetidine core can be functionalized to create new pharmacologically active compounds, potentially leading to drugs with improved efficacy and safety profiles.

Materials Science

In materials science, the compound’s robust structure can be utilized to develop new materials with specific properties, such as increased thermal stability or unique electronic characteristics. This could lead to advancements in various industries, including electronics and aerospace.

Bioconjugation

This compound: can be used in bioconjugation techniques, where it can be attached to biomolecules to study biological processes or to create targeted drug delivery systems. The azido group allows for click chemistry reactions, which are highly selective and efficient.

Photocycloaddition Reactions

The compound can participate in photocycloaddition reactions, such as the aza Paternò–Büchi reaction, to form azetidines. This method is efficient for constructing small rings with high regio- and stereoselectivity, which is valuable in organic synthesis .

将来の方向性

The synthetic chemistry of azetidines, such as “3-Azido-1-(3,4-difluorobenzyl)azetidine”, is an important yet undeveloped research area . Future research could focus on developing efficient methods for the synthesis of azetidines and exploring their potential applications in various fields such as drug synthesis, materials science, and bioconjugation.

特性

IUPAC Name |

3-azido-1-[(3,4-difluorophenyl)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2N4/c11-9-2-1-7(3-10(9)12)4-16-5-8(6-16)14-15-13/h1-3,8H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGLJSVSQBGMHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC(=C(C=C2)F)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。